1-(Heptyloxy)-3-iodobenzene
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Overview
Description
1-(Heptyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom at the third position and a heptyloxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Heptyloxy)-3-iodobenzene typically involves the etherification of 3-iodophenol with heptyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(Heptyloxy)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The heptyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-(Heptyloxy)-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate the interactions of aromatic ethers with biological macromolecules.
Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-3-iodobenzene involves its interaction with specific molecular targets. The iodine atom and the heptyloxy group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzyme active sites. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(Heptyloxy)-4-iodobenzene: Similar structure but with the iodine atom at the fourth position.
1-(Heptyloxy)-2-iodobenzene: Similar structure but with the iodine atom at the second position.
1-(Heptyloxy)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-(Heptyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine atom and the heptyloxy group, which influences its chemical reactivity and physical properties. The presence of the iodine atom at the third position provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-heptoxy-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGTKHFXFQAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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